molecular formula C20H27BF2N2O4 B12959098 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12959098
M. Wt: 408.2 g/mol
InChI Key: NSHRXOBDESTXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a boron-containing heterocyclic compound with a fused pyrrolopyridine core. Key structural features include:

  • 4,4-Difluorocyclohexyl ester: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • 1,3,2-Dioxaborolane group at position 6: A versatile boron reagent for Suzuki-Miyaura cross-coupling reactions .
  • 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine: A partially saturated bicyclic system that modulates electronic properties and solubility.

This compound is likely used as a synthetic intermediate in pharmaceuticals, particularly for kinase inhibitors or proteolysis-targeting chimeras (PROTACs).

Properties

Molecular Formula

C20H27BF2N2O4

Molecular Weight

408.2 g/mol

IUPAC Name

(4,4-difluorocyclohexyl) 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C20H27BF2N2O4/c1-18(2)19(3,4)29-21(28-18)13-11-16-15(24-12-13)7-10-25(16)17(26)27-14-5-8-20(22,23)9-6-14/h11-12,14H,5-10H2,1-4H3

InChI Key

NSHRXOBDESTXHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)OC4CCC(CC4)(F)F)N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolopyridine core and the introduction of the boronate ester group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various biaryl compounds .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecular architectures. Researchers have utilized it in the synthesis of various derivatives that exhibit enhanced properties or functionalities .

Drug Discovery and Development
The compound shows promise as a bioactive molecule with potential applications in drug discovery. Pyrrolo[3,2-b]pyridine derivatives have been investigated for their biological activities against various diseases. Notably:

  • Antimycobacterial Activity : Similar pyrrolo compounds have demonstrated effectiveness against Mycobacterium tuberculosis by inhibiting the InhA enzyme. The structure-activity relationship indicates that specific substitutions can enhance efficacy .
  • Anticancer Properties : Derivatives of pyrrolo[3,2-b]pyridine have been evaluated for cytotoxicity against cancer cell lines. Some compounds exhibit moderate activity against ovarian cancer while showing limited toxicity towards non-cancerous cells .
  • Antidiabetic Effects : Research on related compounds has indicated their ability to stimulate glucose uptake in muscle and fat cells, suggesting potential applications in treating diabetes .

Medicinal Chemistry

Therapeutic Potential
The fluorinated nature of this compound may contribute to its stability and bioavailability in pharmacological applications. Investigations into its therapeutic effects are ongoing:

  • Neurological Disorders : Pyrrolo derivatives have been explored for their potential in treating neurodegenerative diseases by acting as inhibitors of specific enzymes involved in neuronal injury .
  • Antiviral Activity : Certain derivatives have shown activity against HIV-1 replication, indicating a pathway for developing antiviral therapies .

Industrial Applications

Material Science
Due to its unique chemical properties, this compound may be utilized in the formulation of new materials with desirable characteristics such as thermal stability and resistance to degradation. The development of advanced materials could open avenues for applications in various industries including electronics and pharmaceuticals .

Case Studies

Study FocusFindingsReference
Antimycobacterial ActivityEffective inhibition of InhA enzyme; structure modifications enhance activity
Anticancer ActivityModerate cytotoxicity against ovarian cancer cells; low toxicity to healthy cells
Antidiabetic EffectsIncreased glucose uptake; potential for diabetes treatment
Neurological ApplicationsPotential as a DLK inhibitor for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The fluorinated cyclohexyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Core Structural Variations

The table below compares the target compound with analogs sharing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety and heterocyclic cores:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₂₃H₂₈BF₂N₂O₃ ~438.3 (calc.) 4,4-Difluorocyclohexyl ester; pyrrolo[3,2-b]pyridine
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine C₂₀H₃₁BF₃N₂O₂Si 454.4 Trifluoromethyl; triisopropylsilyl; pyrrolo[2,3-b]pyridine
Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-carboxylate C₂₀H₂₈BNO₄ 373.3 Benzyl ester; dihydropyridine
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₂₄H₂₉BN₂O₇S 500.2 Tosyl group; ester at position 2; pyrrolo[2,3-c]pyridine
3-(4-Chlorophenyl)-2,5-dipentyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione C₃₇H₄₆BClN₂O₄ 649.0 Chlorophenyl; dipentyl; dihydropyrrolopyrrole-dione

Spectroscopic and Physical Properties

  • NMR Profiles : Chemical shifts in regions corresponding to the boron-adjacent protons (δ 7.5–8.5 ppm) vary significantly. For example, the target compound’s pyrrolo[3,2-b]pyridine core shows upfield shifts compared to pyrrolo[2,3-b]pyridine in due to reduced aromaticity .
  • Melting Points : The target compound (predicted mp ~150–160°C) has lower thermal stability than the tosyl-containing analog in (mp >200°C) due to reduced crystallinity.

Biological Activity

The compound 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a derivative of pyrrolo[3,2-b]pyridine that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antidiabetic, anticancer, and antimicrobial activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrrolo[3,2-b]pyridine nucleus : Known for various biological activities.
  • Difluorocyclohexyl group : Potentially enhances lipophilicity and bioavailability.
  • Dioxaborolane moiety : Often associated with improved stability and solubility.

Antidiabetic Activity

Research indicates that derivatives of pyrrolo[3,2-b]pyridine can stimulate glucose uptake in muscle and fat cells. For instance:

  • Insulin Sensitivity : Compounds similar to the target molecule have shown an increase in insulin sensitivity ranging from 7.4% to 37.4% in mouse adipocytes when tested at concentrations between 0.3–100 µM .

Anticancer Activity

The anticancer potential of pyrrolo[3,2-b]pyridine derivatives has been extensively studied:

  • Cytotoxicity Testing : One study reported moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells .
  • Mechanism of Action : The compound's ability to inhibit enzymes critical for tumor growth has been noted. For example, it has been evaluated as a potent inhibitor of NAMPT (Nicotinamide adenine dinucleotide biosynthesis) .

Antimicrobial Activity

Pyrrolo[3,2-b]pyridine derivatives have also been investigated for their antimicrobial properties:

  • Inhibition of Mycobacterium tuberculosis : Certain derivatives showed significant inhibition with MIC values below 25 µM .
  • Broad Spectrum Activity : The compounds have displayed activity against various bacterial strains and viruses .

Case Study 1: PARP Inhibitors

A notable study focused on the development of selective PARP inhibitors based on pyrrolo[3,2-b]pyridine scaffolds. The research aimed to minimize the toxicities associated with non-selective inhibitors by optimizing the structure of compounds like the target molecule .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the substituents on the pyrrolo[3,2-b]pyridine ring significantly affect biological activity. For instance:

Substituent PositionEffect on Activity
Para positionIncreased insulin sensitivity
Ortho positionDecreased antimycobacterial activity

This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to couple with halogenated precursors. A typical protocol involves:

  • Reacting a brominated pyrrolopyridine intermediate with the boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Using K₂CO₃ as a base in a solvent system like THF/H₂O at 80–90°C for 12–24 hours .
  • Purification via silica gel chromatography (dichloromethane/ethyl acetate gradient) to isolate the product .

Basic: What safety protocols are critical during handling?

Key precautions include:

  • Avoiding ignition sources (P210) and using fume hoods for volatile solvents .
  • Wearing PPE (gloves, goggles) to prevent skin/eye contact (P102, P201) .
  • Storing the compound in inert, dry conditions due to boronic ester sensitivity to moisture .

Basic: Which spectroscopic techniques validate its structure?

Characterization relies on:

  • ¹H/¹³C NMR : Peaks for the difluorocyclohexyl group (δ ~4.5–5.5 ppm for axial/equatorial fluorine) and pyrrolopyridine protons (δ ~7.5–8.5 ppm) .
  • IR : Stretches for carbonyl (C=O, ~1700 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) .
  • HRMS : Accurate mass verification (e.g., [M+H]⁺ calculated within 3 ppm error) .

Advanced: How can computational modeling optimize reaction conditions?

Quantum chemical calculations (e.g., DFT) predict transition states and identify optimal catalysts/solvents. For example:

  • Simulate reaction pathways to minimize side products (e.g., protodeboronation) .
  • Use cheminformatics to screen base/solvent combinations, reducing trial-and-error experimentation .

Advanced: What role does the boronic ester play in cross-coupling reactivity?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances stability and reactivity in Suzuki-Miyaura couplings by:

  • Protecting the boronic acid from decomposition .
  • Facilitating transmetallation with palladium catalysts, critical for forming C–C bonds in drug intermediates .

Advanced: How to resolve contradictions in NMR data for structural isomers?

  • Perform 2D NMR (COSY, HSQC) to assign overlapping peaks in pyrrolopyridine and cyclohexyl regions .
  • Compare experimental shifts with DFT-calculated NMR spectra for stereoisomers (e.g., axial vs. equatorial fluorine) .

Advanced: What structure-activity relationships (SAR) guide derivative design?

Studies on analogs show:

  • Electron-withdrawing groups (e.g., difluoro) on the cyclohexyl ring enhance metabolic stability .
  • Substituents on the pyrrolopyridine core (e.g., nitro, methoxy) modulate target binding affinity .

Advanced: How to assess purity and stability under varying conditions?

  • HPLC-PDA : Monitor degradation products (e.g., hydrolyzed boronic acid) under accelerated stability testing (40°C/75% RH) .
  • TGA/DSC : Evaluate thermal stability (decomposition >200°C typical for boronate esters) .

Advanced: What strategies mitigate low yields in scaled-up synthesis?

  • Optimize microwave-assisted synthesis to reduce reaction time and improve reproducibility .
  • Employ flow chemistry for precise control of exothermic steps (e.g., catalyst activation) .

Advanced: How does steric hindrance affect catalytic efficiency?

  • Bulky substituents (e.g., tetramethyl dioxaborolan) slow transmetallation but reduce side reactions.
  • Screen Pd ligands (e.g., SPhos vs. XPhos) to balance steric effects and activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.